5-Chloro-4-methylpyrimidine
Overview
Description
5-Chloro-4-methylpyrimidine is an organic compound with the molecular formula C5H5ClN2. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
They are also involved in various biochemical processes, including energy metabolism and protein synthesis .
Mode of Action
Pyrimidines typically interact with their targets by integrating into nucleic acids, thereby influencing the processes of dna replication and rna transcription
Biochemical Pathways
5-Chloro-4-methylpyrimidine likely participates in the pyrimidine metabolic pathway. Pyrimidines are synthesized first, and PRPP (Phosphoribosyl pyrophosphate) is the source for the ribose 5-P added to the pyrimidine ring . The exact biochemical pathways affected by this compound and their downstream effects are yet to be fully understood.
Pharmacokinetics
Pharmacokinetics is crucial as it determines the onset, duration, and intensity of a drug’s effect
Result of Action
Pyrimidines are known to have significant impacts at the molecular and cellular levels, primarily through their role in nucleic acid synthesis . More research is needed to describe the specific effects of this compound.
Biochemical Analysis
Biochemical Properties
5-Chloro-4-methylpyrimidine, like other pyrimidines, is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is largely determined by the chemical structure of this compound, particularly the presence of the chlorine atom and the methyl group .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact effects of this compound on different types of cells may vary, depending on the specific cellular context and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. These interactions can lead to changes in gene expression, enzyme inhibition or activation, and alterations in the binding interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could involve interactions with transporters or binding proteins, and could influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can be influenced by various factors. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-4-methylpyrimidine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 2-chloro-4-methylpyrimidine. The reaction is facilitated by lithiation of the 4-methyl group using lithium hexamethyldisilazide (LiHMDS) as a base . Another method involves the reaction of 2-chloro-5-methylpyridine with nitrating agents, followed by reduction, diazotization, and iodination reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex structures, such as biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-methylpyrimidin-2-amine derivatives .
Scientific Research Applications
5-Chloro-4-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylpyrimidine
- 4-Chloro-6-methylpyrimidine
- 5-Bromo-4-methylpyrimidine
Uniqueness
5-Chloro-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-chloro-4-methylpyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKUGAXAKDTKMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310223 | |
Record name | 5-Chloro-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54198-82-2 | |
Record name | 5-Chloro-4-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54198-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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